molecular formula C19H16F3N3O2 B2996399 2-(2-ethylquinazolin-4-yl)oxy-N-[2-(trifluoromethyl)phenyl]acetamide CAS No. 1116017-26-5

2-(2-ethylquinazolin-4-yl)oxy-N-[2-(trifluoromethyl)phenyl]acetamide

Cat. No. B2996399
CAS RN: 1116017-26-5
M. Wt: 375.351
InChI Key: YUROXHAJCINBOY-UHFFFAOYSA-N
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Description

“2-(2-ethylquinazolin-4-yl)oxy-N-[2-(trifluoromethyl)phenyl]acetamide” is a chemical compound with the molecular formula C19H16F3N3O2 and a molecular weight of 375.351. It is a derivative of quinazoline, a class of compounds that have been extensively investigated in medicinal and pesticide chemistry due to their structural diversity, excellent bioactivities, and biocompatibility with the natural environment .


Synthesis Analysis

The synthesis of this compound and its derivatives has been achieved through a hybrid pharmacophore approach . In a study, eighteen 2-((2-(4-(1H-1,2,4-triazol-1-yl)phenyl)quinazolin-4-yl)oxy)-N-phenylacetamide derivatives were designed and synthesized . The chemical structure of one of these compounds, compound 4a, was confirmed by means of single-crystal X-ray diffraction analysis .


Molecular Structure Analysis

The molecular structure of this compound has been confirmed through single-crystal X-ray diffraction analysis . This technique allows for the unambiguous determination of the compound’s structure.

Scientific Research Applications

Antimicrobial Activity Against Phytopathogens

This compound and its derivatives have been synthesized and evaluated for their potential as antimicrobial agents against phytopathogenic bacteria and fungi, which are significant in agriculture. For instance, certain derivatives have shown potent antibacterial activity against Xanthomonas oryzae pv. oryzae (Xoo) , a bacterium responsible for rice bacterial blight. This disease can lead to crop losses of up to 50% in severe cases .

Antibacterial Properties in Agriculture

The derivatives of this compound have been designed using a hybrid pharmacophore approach, leading to the discovery of molecules with strong antibacterial properties. These molecules have been tested against various bacteria that affect crops, demonstrating the potential to improve plant health and yield .

Antifungal Applications

Some derivatives of the compound have displayed comparable antifungal activity against Gloeosporium fructigenum at certain concentrations, which is promising for the development of new fungicides that could be used in agricultural practices .

Structural Analysis via X-ray Crystallography

The chemical structure of one of the derivatives was confirmed through single-crystal X-ray diffraction analysis. This structural information is crucial for understanding the compound’s mode of action and for designing more effective derivatives .

Inhibition of Phytopathogenic Bacteria

Derivatives of this compound have shown prominent inhibition activity against phytopathogenic bacteria, which is essential for protecting crops from bacterial diseases and ensuring food security .

Potential for Pesticide Development

Given the broad spectrum of biological activities of quinazoline derivatives, including antibacterial, antifungal, and antiviral properties, there is potential for the development of new pesticides based on these compounds. This could lead to more effective and environmentally friendly pest control methods .

Role in Medicinal Chemistry

Quinazoline derivatives are considered important in medicinal chemistry due to their wide range of biological activities. They serve as building blocks for various pharmaceuticals and have potential applications in treating diseases such as cancer .

Antioxidant and Anticancer Activities

The compound’s framework is part of a class of nitrogen-containing heterocycles known for their antioxidant and anticancer activities. This opens up possibilities for the compound to be used in the development of new treatments for oxidative stress-related diseases and various forms of cancer .

Future Directions

The future directions for the research and development of this compound and its derivatives could involve further exploration of their antimicrobial activities. The relationships between the antibacterial activities and the molecular structures of this class of compounds could also be discussed in more detail .

properties

IUPAC Name

2-(2-ethylquinazolin-4-yl)oxy-N-[2-(trifluoromethyl)phenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16F3N3O2/c1-2-16-23-14-9-5-3-7-12(14)18(25-16)27-11-17(26)24-15-10-6-4-8-13(15)19(20,21)22/h3-10H,2,11H2,1H3,(H,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUROXHAJCINBOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC2=CC=CC=C2C(=N1)OCC(=O)NC3=CC=CC=C3C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(2-ethylquinazolin-4-yl)oxy]-N-[2-(trifluoromethyl)phenyl]acetamide

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